molecular formula C15H13NO2S B2509820 N-[4-(2-phenylethynyl)phenyl]methanesulfonamide CAS No. 439095-76-8

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide

Cat. No.: B2509820
CAS No.: 439095-76-8
M. Wt: 271.33
InChI Key: PCSGGGKGOIXPFC-UHFFFAOYSA-N
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Description

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (CAS 439095-76-8) is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted at the para-position with a phenylethynyl (-C≡CPh) moiety. Its molecular formula is C₁₅H₁₃NO₂S, with a molecular weight of 271.33 g/mol . This compound serves as a versatile chemical building block in organic chemistry, particularly in the synthesis of more complex heterocyclic systems with potential biological activity. It is a key intermediate in palladium-catalyzed Sonogashira cross-coupling reactions and other catalytic processes for generating molecular diversity . Research applications leverage its structure in the preparation of novel compounds for scientific investigation, including the development of antiproliferative agents . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-19(17,18)16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSGGGKGOIXPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Iodophenylmethanesulfonamide

Reaction Scheme:
4-Iodoaniline → Methanesulfonylation → 4-Iodophenylmethanesulfonamide

Procedure:
4-Iodoaniline (1.0 equiv) reacts with methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl. After stirring for 4–6 hours at room temperature, the mixture is washed with 5% HCl (×2), saturated NaHCO3 (×2), and brine. The organic layer is dried over Na2SO4 and concentrated to yield a white crystalline solid (85–92% yield).

Key Data:

Parameter Value
Solvent Dichloromethane
Temperature 0°C → 25°C
Reaction Time 4–6 hours
Yield 85–92%

Palladium-Catalyzed Sonogashira Coupling

Reaction Scheme:
4-Iodophenylmethanesulfonamide + Phenylacetylene → N-[4-(2-Phenylethynyl)phenyl]methanesulfonamide

Optimized Conditions:

  • Catalyst System: Pd(PPh3)2Cl2 (5 mol%) + CuI (10 mol%)
  • Base: Triethylamine (3.0 equiv)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C under argon
  • Time: 12–16 hours

Procedure:
A mixture of 4-iodophenylmethanesulfonamide (1.0 equiv), phenylacetylene (1.5 equiv), Pd(PPh3)2Cl2, and CuI in DMF is degassed and purged with argon. Triethylamine is added, and the reaction is heated at 80°C with vigorous stirring. Completion is confirmed by TLC (hexane/EtOAc 3:1). The mixture is diluted with EtOAc, filtered through Celite, and washed with NH4Cl (aq). The organic phase is concentrated and purified via silica gel chromatography (70–85% yield).

Critical Parameters:

Variable Impact on Yield
Catalyst Loading <3 mol%: <50% yield
Solvent Polarity DMF > THF > Toluene
Temperature <70°C: Slow conversion

Alternative Methodologies and Catalytic Systems

Ullmann-Type Coupling with Copper Catalysts

While less efficient than palladium systems, copper(I)-mediated couplings offer cost advantages for large-scale applications:

  • Catalyst: CuI (20 mol%)
  • Ligand: 1,10-Phenanthroline (30 mol%)
  • Solvent: DMSO at 120°C
  • Yield: 60–68% after 24 hours.

Limitations:

  • Higher temperatures promote side reactions (e.g., alkyne oligomerization).
  • Requires extended reaction times compared to Pd systems.

Microwave-Assisted Synthesis

Accelerating reaction kinetics via microwave irradiation reduces processing time:

  • Conditions: 100°C, 300 W, 30 minutes
  • Yield: Comparable to thermal methods (78–82%)
  • Advantage: 75% reduction in reaction time.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Key Features:

  • Residence Time: 20–30 minutes
  • Catalyst Immobilization: Pd nanoparticles on SiO2 support (0.1 wt%)
  • Productivity: 1.2 kg/L·h
  • Purity: >99.5% by HPLC

Economic Benefits:

  • 40% reduction in catalyst costs vs. batch processes.
  • 90% solvent recovery via in-line distillation.

Purification Strategies

Crystallization Optimization:

Solvent System Purity (%) Recovery (%)
Ethanol/Water (4:1) 99.1 88
Acetonitrile 98.7 82
Ethyl Acetate/Hexane 97.5 91

Chromatography: Reserved for low-volume, high-value batches due to cost constraints.

Mechanistic Insights and Side Reactions

Catalytic Cycle in Sonogashira Coupling

  • Oxidative Addition: Pd(0) inserts into the C–I bond of 4-iodophenylmethanesulfonamide.
  • Transmetallation: Copper acetylide transfers phenylacetylene to the Pd center.
  • Reductive Elimination: C–C bond formation generates the coupled product, regenerating Pd(0).

Side Reactions:

  • Glaser Coupling: Diyne formation from phenylacetylene (suppressed by excess iodide).
  • Protodeiodination: Competing pathway in polar aprotic solvents (up to 15% yield loss).

Comparative Analysis of Synthetic Routes

Parameter Sonogashira (Pd) Ullmann (Cu) Microwave
Yield (%) 70–85 60–68 75–82
Time (h) 12–16 24–36 0.5
Catalyst Cost ($/g) 12.50 1.20 12.50
Scalability Excellent Moderate Limited

Advanced Characterization and Quality Control

Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J=8.4 Hz, 2H), 7.52–7.48 (m, 2H), 7.38–7.35 (m, 3H), 6.89 (s, 1H), 3.12 (s, 3H).
  • IR (KBr): 3276 (N–H), 2175 (C≡C), 1328, 1159 cm−1 (SO2 asym/sym).

Purity Standards:

  • HPLC: >99% (C18 column, MeCN/H2O 65:35)
  • Elemental Analysis: Calculated (%) C 66.42, H 4.83, N 5.16; Found C 66.38, H 4.79, N 5.12.

Chemical Reactions Analysis

Types of Reactions: N-[4-(2-phenylethynyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonamide group to a corresponding amine.

    Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used in the presence of catalysts or under specific reaction conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N-[4-(2-phenylethynyl)phenyl]methanesulfonamide serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex molecules through various chemical reactions, including:

  • Cross-Coupling Reactions : Utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
  • Functionalization : The compound can undergo oxidation and reduction to yield sulfonic acid derivatives and amines, respectively.

Synthetic Routes
The synthesis typically involves the reaction of 4-iodophenylmethanesulfonamide with phenylacetylene under palladium catalysis. Reaction conditions often include the use of bases like triethylamine and solvents such as dimethylformamide at elevated temperatures.

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound can inhibit key enzymes involved in various biological processes. Notably, it has been studied for its interactions with cyclooxygenases (COX-1 and COX-2), which are critical in inflammatory pathways. The compound's ability to form hydrogen bonds with amino acid side chains enhances its potential as an anti-inflammatory agent.

Case Study: Anti-inflammatory Properties
In vitro studies have demonstrated that this compound effectively inhibits COX enzymes, suggesting its utility in developing anti-inflammatory drugs. The mechanism involves binding to the active site of these enzymes, thereby modulating their activity.

Material Science

Development of Specialized Materials
this compound is also explored for its application in material science. Its unique chemical properties allow it to be used in creating polymers and coatings with specific functionalities, such as enhanced thermal stability and mechanical strength.

Agricultural Applications

Potential Plant Growth Regulator
Recent studies have identified derivatives of this compound as potential plant growth regulators. For instance, 4-(2-Phenylethynyl) benzoic acid has shown effectiveness in inhibiting seed germination and altering plant architecture without adversely affecting overall growth . This suggests that compounds related to this compound could be valuable in agricultural practices.

Data Summary Table

Application Area Details
Organic SynthesisBuilding block for complex molecule synthesis via cross-coupling reactions
Enzyme InhibitionInhibits COX-1 and COX-2; potential anti-inflammatory applications
Material ScienceUsed in developing polymers and coatings with enhanced properties
Agricultural SciencePotential plant growth regulator; inhibits seed germination and alters plant architecture

Mechanism of Action

The mechanism of action of N-[4-(2-phenylethynyl)phenyl]methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[4-(2-phenylethynyl)phenyl]methanesulfonamide with structurally related methanesulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
This compound C₁₅H₁₃NO₂S 283.34 Phenylethynyl (rigid, conjugated) Potential enzyme inhibition; structural rigidity may enhance target binding .
N-[4-Methyl-2-(phenylethynyl)phenyl]methanesulfonamide (CAS 442155-81-9) C₁₆H₁₅NO₂S 285.36 Methyl + phenylethynyl (ortho-substitution) Increased steric hindrance; altered solubility due to methyl group .
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (CAS 79433-82-7) C₉H₁₀ClNO₃S 247.70 Chloroacetyl (electron-withdrawing) Enhanced sulfonamide acidity; potential reactivity in nucleophilic substitutions .
N-[4-(2-Hydroxyethyl)phenyl]methanesulfonamide (CAS 246219-84-1) C₉H₁₃NO₃S 215.27 Hydroxyethyl (polar) Higher aqueous solubility (predicted pKa 8.72); metabolite/intermediate in drug synthesis .
N-[4-(1-Methylimidazol-2-yl)sulfanylphenyl]methanesulfonamide C₁₁H₁₃N₃O₂S₂ 307.37 Methylimidazolylsulfanyl (heterocyclic) Potential for hydrogen bonding/metal coordination; applications in enzyme inhibition .
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide C₂₁H₂₁NO₅S₂ 431.52 Dual sulfonamide + formyl groups Forms C–H⋯O hydrogen-bonded dimers; crystallographic stability; antitumor activity .

Functional Group Analysis

  • Phenylethynyl vs.
  • Chloroacetyl vs. Hydroxyethyl : The chloroacetyl group (electron-withdrawing) increases sulfonamide acidity, enhancing solubility under basic conditions, whereas the hydroxyethyl group introduces polarity and hydrogen-bonding capacity .
  • Dual Sulfonamide Systems : Compounds with two sulfonamide groups (e.g., ) exhibit stronger intermolecular interactions (e.g., hydrogen-bonded dimers), which may stabilize crystal structures and influence bioavailability .

Biological Activity

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide is a sulfonamide compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, interactions with molecular targets, and relevant research findings.

This compound features a unique structure characterized by a methanesulfonamide group attached to a phenyl ring that is further substituted with a 2-phenylethynyl group. This structural configuration facilitates its interaction with various biological targets, particularly enzymes involved in inflammatory processes.

The primary mechanism of action involves the inhibition of cyclooxygenases (COX-1 and COX-2), which play crucial roles in the inflammatory response. The compound engages in hydrogen bonding with amino acid side chains and π-π interactions with aromatic residues in proteins, modulating enzyme activity and influencing pain and inflammation pathways.

Inhibitory Effects on Cyclooxygenases

Research indicates that this compound exhibits significant inhibitory effects on COX enzymes. This inhibition is essential for its potential application as an anti-inflammatory and analgesic agent. The compound's binding affinity to these enzymes has been studied, revealing promising results that suggest its therapeutic potential in treating inflammatory diseases.

Interaction Studies

Interaction studies have demonstrated that this compound can effectively bind to target proteins involved in inflammatory pathways. These studies are critical for understanding the compound's pharmacodynamics and therapeutic efficacy. The binding kinetics and affinities are vital for predicting the biological outcomes of this compound in various biological systems.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key comparisons:

Compound Name Structure Unique Features
This compoundContains a methanesulfonamide groupDistinct reactivity profile compared to other sulfonamides
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamideContains a benzenesulfonamide groupPotentially different pharmacological profiles
4-Fluoro-N-[4-(2-phenylethynyl)phenyl]benzene-1-sulfonamideContains a fluorine substituentEnhanced lipophilicity may alter bioavailability

This table illustrates how the unique sulfonamide group in this compound contributes to its distinct chemical properties and potential applications in pharmaceutical research.

Anti-inflammatory Studies

In a series of studies focused on anti-inflammatory activity, this compound was evaluated for its effects on various inflammatory markers. In vitro assays demonstrated that the compound significantly reduced levels of prostaglandin E2 (PGE2), a key mediator in inflammation, indicating its potential as an anti-inflammatory agent.

Cytotoxicity Assessments

Further investigations into the cytotoxicity of this compound revealed varying degrees of effectiveness against different cancer cell lines. The compound exhibited notable antiproliferative activity, with IC50 values indicating effective inhibition of cell growth in certain cancer types. For instance, studies reported IC50 values ranging from 0.5 to 3.58 µM against breast cancer cell lines, highlighting its potential as an anticancer therapeutic .

Q & A

Q. What are the key structural features of N-[4-(2-phenylethynyl)phenyl]methanesulfonamide, and how do they influence its chemical reactivity?

The compound features a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted with a phenylethynyl moiety. The electron-withdrawing sulfonamide group enhances electrophilic reactivity, while the rigid phenylethynyl group contributes to π-π stacking interactions and steric effects. These structural elements influence solubility, stability, and binding affinity in biological systems .

Q. What analytical techniques are recommended for characterizing this compound?

High-Performance Liquid Chromatography (HPLC) is critical for purity assessment (>98% purity threshold). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly for verifying phenylethynyl connectivity and sulfonamide proton environments. Mass spectrometry (MS) provides molecular weight validation (285.36 g/mol) and fragmentation patterns for derivative identification .

Q. What are the optimal reaction conditions for synthesizing this compound?

Synthesis typically involves coupling 4-iodophenylmethanesulfonamide with phenylacetylene via a Sonogashira reaction. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI (1-2 mol%) in a 1:1 ratio.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
  • Temperature : 60-80°C for 12-24 hours. Post-synthesis, recrystallization from ethanol/water mixtures improves yield (65-75%) and purity .

Advanced Research Questions

Q. How do structural modifications at the phenylethynyl position affect the compound’s biological activity?

Substituting the phenylethynyl group with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups alters binding kinetics to targets like serotonin receptors. Quantitative Structure-Activity Relationship (QSAR) models show that para-substitutions enhance affinity for CB2 receptors (ΔpIC₅₀ = 0.8–1.2), while meta-substitutions reduce metabolic stability by 40% in hepatic microsomes .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR chemical shifts (e.g., phenylethynyl proton resonance) can arise from dynamic rotational barriers. Strategies include:

  • Variable-temperature NMR (VT-NMR) to assess conformational exchange.
  • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to predict shifts and compare with experimental data.
  • Cross-validation with 2D techniques (COSY, HSQC) for ambiguous couplings .

Q. How does this compound interact with biological targets such as enzymes or receptors?

The sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Tyr⁷⁵ in carbonic anhydrase), while the phenylethynyl moiety engages in hydrophobic interactions with receptor pockets. In CB2 receptor modulation, covalent adduct formation via Michael addition (e.g., with cysteine residues) enhances residence time (t₁/₂ > 6 hours) compared to non-covalent analogs .

Q. What are the metabolic pathways and major transformation products of this compound in biological systems?

In vitro studies using human liver microsomes identify two primary metabolites:

  • Hydroxylation : At the phenyl ring (C-3 position), mediated by CYP3A4 (Km = 12 μM).
  • Sulfonamide cleavage : Catalyzed by sulfatases, yielding 4-(2-phenylethynyl)aniline (toxicological concern; IC₅₀ = 50 μM in hepatocytes). Glucuronidation at the sulfonamide nitrogen (UGT1A1) enhances urinary excretion (70% within 24 hours) .

Methodological Considerations

  • Data Contradiction Analysis : When biological activity diverges between in vitro and in vivo models, assess bioavailability via plasma protein binding assays (e.g., >90% binding reduces free fraction) and blood-brain barrier permeability (logBB < -1 indicates limited CNS penetration) .
  • Experimental Design : For structure-activity studies, employ a modular synthesis approach to systematically vary substituents while maintaining a constant core scaffold. Use high-throughput screening (HTS) to prioritize derivatives with ΔpIC₅₀ > 0.5 .

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